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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the request for a comprehensive technical guide on the
spectroscopic data (NMR, IR, MS) of N-methyloxepan-4-amine. Following a thorough search
of publicly available scientific databases and chemical supplier catalogs, it has been
determined that detailed experimental spectroscopic data for this specific compound is not
readily available. While related structures and isomers are documented, the specific spectral
characteristics of N-methyloxepan-4-amine have not been published in the resources
accessed.

This guide outlines the expected spectroscopic features of N-methyloxepan-4-amine based
on general principles of organic spectroscopy and data from analogous structures. It also
provides a hypothetical experimental workflow for acquiring the necessary data, should the
compound be synthesized.

Introduction to N-methyloxepan-4-amine

N-methyloxepan-4-amine is a saturated heterocyclic compound. Its structure consists of a
seven-membered oxepane ring, with a methylamino group attached to the fourth carbon atom.
The presence of the amine functional group and the heterocyclic scaffold makes it a potential
building block in medicinal chemistry and materials science. However, the lack of published
data suggests it is a novel or not widely studied compound.
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Predicted Spectroscopic Data

In the absence of experimental data, the following sections predict the key spectroscopic
features of N-methyloxepan-4-amine based on the analysis of its functional groups and
overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR:

N-CHs: A singlet would be expected for the methyl group attached to the nitrogen, likely
appearing in the range of 2.2-2.6 ppm.

e N-H: A broad singlet, the chemical shift of which is highly dependent on solvent and
concentration, typically in the range of 1.0-3.0 ppm.

e CH-N: The proton on the carbon attached to the amine would likely appear as a multiplet in
the range of 2.5-3.5 ppm.

» Oxepane Ring Protons: The methylene protons of the oxepane ring would exhibit complex
multiplets due to spin-spin coupling and diastereotopicity, with chemical shifts ranging from
approximately 1.5 to 3.8 ppm. Protons adjacent to the oxygen atom would be shifted further
downfield.

13C NMR:
» N-CHs: A signal for the N-methyl carbon would be expected around 30-40 ppm.

e C-N: The carbon atom of the oxepane ring bonded to the nitrogen would appear in the range
of 50-60 ppm.

o Oxepane Ring Carbons: The other carbon atoms of the oxepane ring would have signals in
the aliphatic region, with those adjacent to the oxygen atom (C2 and C7) appearing further
downfield (approximately 65-75 ppm) compared to the others.

Infrared (IR) Spectroscopy
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The IR spectrum of N-methyloxepan-4-amine is expected to show the following characteristic
absorption bands:

. Predicted Absorption ] .
Functional Group Vibration Type
Range (cm™?)

3300-3500 (weak to medium,

N-H broad) Stretch
C-H (aliphatic) 2850-3000 Stretch
C-N 1000-1250 Stretch
C-O-C 1070-1150 Stretch

Mass Spectrometry (MS)

e Molecular lon (M*): The nominal molecular weight of N-methyloxepan-4-amine (C7H1sNO)
is 129. The molecular ion peak would be expected at m/z = 129.

e Fragmentation: Common fragmentation pathways would likely involve the loss of the methyl
group, cleavage of the oxepane ring, and fragmentation initiated by the nitrogen atom. Key
fragments might include peaks corresponding to [M-15]* (loss of CHs) and fragments
resulting from alpha-cleavage adjacent to the nitrogen.

Proposed Experimental Workflow

To obtain the spectroscopic data for N-methyloxepan-4-amine, the following experimental
workflow is proposed, assuming the successful synthesis of the compound.
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Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization
of N-methyloxepan-4-amine.

Detailed Methodologies

e Nuclear Magnetic Resonance (NMR):

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a
suitable deuterated solvent (e.g., CDCls, D20, or DMSO-de).

o Acquisition: Record *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.
Standard 1D experiments should be supplemented with 2D experiments like COSY
(Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to
confirm proton-proton and proton-carbon correlations, respectively.

e Infrared (IR) Spectroscopy:

o Sample Preparation: The spectrum can be obtained from a neat liquid film (if the
compound is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or
by preparing a KBr pellet if the compound is a solid.
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o Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to record the spectrum,
typically over a range of 4000-400 cm™1.

e Mass Spectrometry (MS):

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer
via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

o lonization: Use a suitable ionization technique, such as Electron lonization (EI) for volatile
compounds or Electrospray lonization (ESI) for less volatile or more polar compounds.

o Analysis: Obtain a full scan mass spectrum to identify the molecular ion and characteristic
fragment ions.

Conclusion

While experimental spectroscopic data for N-methyloxepan-4-amine is not currently available
in the public domain, this guide provides a predictive overview of its expected spectral
characteristics and a clear workflow for its empirical determination. The synthesis and
characterization of this compound would represent a valuable contribution to the field, and the
data, once obtained, would be crucial for its future applications in research and development.
Researchers interested in this molecule are encouraged to undertake its synthesis and
spectroscopic analysis to fill the existing data gap.

 To cite this document: BenchChem. [Spectroscopic Data of N-methyloxepan-4-amine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15303461#spectroscopic-data-of-n-methyloxepan-4-
amine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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